Product packaging for 6-chloro-1H-indol-7-ol(Cat. No.:CAS No. 1227511-65-0)

6-chloro-1H-indol-7-ol

Cat. No.: B573165
CAS No.: 1227511-65-0
M. Wt: 167.592
InChI Key: MKRQTEGKPXZGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-1H-indol-7-ol is a substituted indole derivative offered as a high-purity biochemical reagent for life science research. The indole scaffold is a privileged structure in medicinal chemistry and is present in a vast number of biologically active compounds and natural products . This compound features both chloro and hydroxy functional groups, which are common in drug discovery for optimizing pharmacokinetic properties and target binding affinity . Chlorine-containing heterocyclic compounds represent a significant class of molecules in the pharmaceutical industry, with more than 250 FDA-approved drugs featuring chlorine atoms, underscoring their importance in developing new therapeutic agents . As a versatile building block, this compound is primarily used in organic synthesis and medicinal chemistry research. It can be utilized in multicomponent reactions to create more complex heterocyclic systems and serves as a precursor in the synthesis of potential pharmacologically active molecules. Researchers may employ this compound in the development of novel ligands for various biological targets. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate personal protective equipment in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO B573165 6-chloro-1H-indol-7-ol CAS No. 1227511-65-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1227511-65-0

Molecular Formula

C8H6ClNO

Molecular Weight

167.592

IUPAC Name

6-chloro-1H-indol-7-ol

InChI

InChI=1S/C8H6ClNO/c9-6-2-1-5-3-4-10-7(5)8(6)11/h1-4,10-11H

InChI Key

MKRQTEGKPXZGSY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C=CN2)O)Cl

Synonyms

6-CHLORO-7-METHOXYINDOLE

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 6 Chloro 1h Indol 7 Ol

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The indole (B1671886) nucleus is inherently electron-rich, making it susceptible to electrophilic attack. Conversely, nucleophilic aromatic substitution is less common and typically requires activating factors.

Electrophilic Aromatic Substitution (EAS)

The reactivity of the indole ring in 6-chloro-1H-indol-7-ol towards electrophiles is governed by the interplay of the activating hydroxyl group at C-7 and the deactivating, ortho-, para-directing chloro group at C-6. The pyrrole (B145914) ring is generally the preferred site of electrophilic attack in indoles, most commonly at the C-3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. bhu.ac.in

For this compound, the directing effects are complex. The C-7 hydroxyl group strongly activates the benzene (B151609) ring and directs incoming electrophiles to the ortho (C-6) and para (C-5) positions. Since C-6 is already substituted, this directs towards C-5. The C-6 chloro substituent deactivates the ring but also directs ortho (to C-5 and C-7) and para (to C-4). With C-7 occupied, this also directs towards C-5 and C-4. Studies on related hydroxyindoles, such as 7-hydroxyindole (B18039), have shown that alkylation can occur on the carbocyclic ring, for instance at the C-6 position. mdpi.com The combined influence of the hydroxyl and chloro groups in this compound suggests that the C-4 and C-5 positions are the most likely sites for electrophilic attack on the benzene portion of the molecule, while C-3 remains the primary site on the pyrrole ring.

Nucleophilic Aromatic Substitution (SNAr)

Direct nucleophilic substitution of the chloro group at the C-6 position is challenging due to the electron-rich nature of the indole ring. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. However, studies on related chloroindoles have demonstrated that SNAr is possible. For instance, dual halogenation, as seen in 6-chloro-5-fluoroindolin-2-one, enhances the electrophilicity of the ring, facilitating nucleophilic substitution. Another strategy involves the complexation of the indole ring to a transition metal, such as ruthenium, which dramatically increases its susceptibility to nucleophilic attack, allowing for the displacement of a chloro substituent by various nucleophiles. rsc.orgacs.org While direct SNAr on this compound is not widely reported, these examples suggest potential pathways for its functionalization via this mechanism.

Derivatization of the Hydroxyl Group at C-7

The hydroxyl group at the C-7 position behaves as a typical phenol (B47542) and is readily derivatized, providing a convenient handle for modifying the molecule's properties. Common derivatization strategies include etherification and esterification.

Etherification (O-Alkylation)

The synthesis of 7-alkoxyindoles from 7-hydroxyindoles is a well-established transformation. nih.govresearchgate.net This is typically achieved by treating the 7-hydroxyindole with an alkylating agent, such as an alkyl halide or sulfate (B86663), in the presence of a base. The base deprotonates the phenolic hydroxyl, generating a more nucleophilic phenoxide that subsequently displaces the leaving group on the alkylating agent.

Table 1: General Conditions for Etherification of 7-Hydroxyindoles

Reagents Base Solvent Conditions Product
Alkyl Halide (R-X) K₂CO₃, NaH DMF, Acetone RT to reflux 7-Alkoxyindole
Dialkyl Sulfate (R₂SO₄) NaOH, K₂CO₃ Water, Acetone RT to reflux 7-Alkoxyindole

Esterification (O-Acylation)

The C-7 hydroxyl group can be readily converted into an ester through reaction with an acylating agent. greyhoundchrom.com This reaction is often performed using an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. The base serves to catalyze the reaction and to scavenge the acidic byproduct (e.g., HCl). This derivatization is often used to install a protecting group or to modulate the biological activity of the indole scaffold. researchgate.net

Table 2: General Conditions for Esterification of 7-Hydroxyindoles

Reagents Base Solvent Conditions Product
Acyl Chloride (RCOCl) Pyridine, Et₃N CH₂Cl₂, THF 0 °C to RT 7-Acyloxyindole
Acid Anhydride ((RCO)₂O) Pyridine, DMAP CH₂Cl₂, THF RT to reflux 7-Acyloxyindole

Reactivity of the Chloro Substituent at C-6

The chloro substituent at the C-6 position is a key functional group that primarily enables functionalization through metal-catalyzed cross-coupling reactions. While it can participate in nucleophilic aromatic substitution as discussed previously, its most significant utility lies in its role as a leaving group in modern carbon-carbon and carbon-heteroatom bond-forming reactions. chemimpex.comsmolecule.com The presence of the adjacent C-7 hydroxyl group can influence the electronic environment of the C-Cl bond, potentially affecting its reactivity in oxidative addition steps crucial to many catalytic cycles. This strategic placement makes the C-6 position a prime target for late-stage functionalization to build molecular complexity.

Metal-Catalyzed Coupling Reactions for Functionalization

The chloro group at C-6 serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the synthesis of complex molecules from simple halo-aromatic precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for forming C-C bonds. Numerous studies have demonstrated the successful coupling of 6-chloroindole (B17816) with various aryl- and heteroarylboronic acids or their corresponding esters. nih.govrsc.org These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to afford 6-arylindole derivatives in good to excellent yields. rsc.orgrsc.orgmit.edu The choice of ligand is often critical for achieving high efficiency, especially with a less reactive substrate like an aryl chloride.

Table 3: Examples of Suzuki-Miyaura Coupling with 6-Chloroindole

Coupling Partner Catalyst / Ligand Base Solvent Yield Reference
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ DMF/H₂O 97% nih.gov
4-Tolylboronic acid Na₂PdCl₄ / SSPhos K₂CO₃ H₂O/MeCN Good rsc.org
Various arylboronic esters XPhos G2 precatalyst K₃PO₄ THF/H₂O Variable rsc.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, converting aryl halides into arylamines. This reaction has been successfully applied to 6-chloroindole, enabling its coupling with a range of primary and secondary amines, including anilines and cyclic amines. uni-rostock.deacs.org These reactions typically require a palladium catalyst paired with a bulky, electron-rich phosphine ligand and a strong base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS). acs.orglibretexts.org This methodology provides direct access to 6-aminoindole (B160974) derivatives, which are important pharmacophores.

Table 4: Examples of Buchwald-Hartwig Amination with 6-Chloroindole

Amine Catalyst / Ligand Base Solvent Yield Reference
Piperidine Pd₂(dba)₃ / Ligand 1 LiHMDS THF Good uni-rostock.deacs.org
Various anilines Pd₂(dba)₃ / Ligand F or G LiHMDS THF Good uni-rostock.de

Sonogashira Coupling

The Sonogashira coupling reaction provides a powerful method for the synthesis of arylalkynes by coupling an aryl halide with a terminal alkyne. numberanalytics.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. gelest.com While less common for aryl chlorides than for the corresponding bromides or iodides, modified protocols have been developed that allow for the efficient coupling of aryl chlorides. organic-chemistry.org These methods open up the possibility of synthesizing 6-alkynylindoles from this compound, providing access to a versatile functional group for further transformations. bohrium.com

Heck Reaction

The Mizoroki-Heck reaction enables the formation of C-C bonds by coupling aryl halides with alkenes. Similar to the Sonogashira coupling, the reaction of aryl chlorides can be challenging. However, recent advances, including the use of highly active catalyst systems and photo-induced methods, have expanded the scope of the Heck reaction to include chloroarenes. nih.gov These developments suggest that this compound could be a viable substrate for Heck coupling to introduce alkenyl substituents at the C-6 position.

Advanced Spectroscopic Characterization Methods for 6 Chloro 1h Indol 7 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.

¹H NMR Techniques

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 6-chloro-1H-indol-7-ol, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton. The chemical shift (δ), reported in parts per million (ppm), of each signal is indicative of the electronic environment of the proton. For instance, aromatic protons on the indole (B1671886) ring would resonate at a higher chemical shift (typically 6.5-8.0 ppm) compared to protons on aliphatic side chains, were they present. The proton on the nitrogen of the indole ring (N-H) would likely appear as a broad singlet, and its chemical shift could be highly variable depending on the solvent and concentration. The hydroxyl (-OH) proton would also present as a singlet, with its position influenced by hydrogen bonding.

Furthermore, the splitting pattern of the signals, arising from spin-spin coupling between neighboring protons, would reveal their connectivity. For example, the protons on the benzene (B151609) ring portion of the indole would likely show doublet or doublet of doublets patterns depending on their coupling with adjacent protons. The magnitude of the coupling constants (J), measured in Hertz (Hz), provides information about the dihedral angles between the coupled protons. Advanced 1D techniques like NOE (Nuclear Overhauser Effect) experiments could be used to establish through-space proximity between protons, aiding in the confirmation of the substitution pattern.

¹³C NMR Methodologies

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., sp², sp³, carbonyl). Aromatic and vinylic carbons of the indole ring would typically resonate in the range of 100-140 ppm. The carbon atom attached to the chlorine (C-6) and the one bearing the hydroxyl group (C-7) would have their chemical shifts significantly influenced by these electronegative atoms.

Standard ¹³C NMR is a proton-decoupled experiment, meaning each carbon signal appears as a singlet. However, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning the signals correctly. Two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the complete assignment of both the ¹H and ¹³C spectra. HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range couplings (typically over two or three bonds), allowing for the definitive assembly of the molecular structure.

Hypothetical ¹³C NMR Data for this compound (Note: This table is based on general principles and data for similar compounds, as specific experimental data for this compound is not readily available in the searched literature.)

Carbon AtomExpected Chemical Shift Range (ppm)
C-2120 - 125
C-3100 - 105
C-3a125 - 130
C-4115 - 120
C-5120 - 125
C-6125 - 130
C-7140 - 145
C-7a130 - 135

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. These two techniques are often complementary.

Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a plot of absorbance versus wavenumber (in cm⁻¹). Specific functional groups absorb at characteristic frequencies. For this compound, the FTIR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the indole ring would likely appear in a similar region, around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to signals in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Fourier Transform Raman (FT-Raman) Analysis

FT-Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic laser light. While the selection rules for IR and Raman are different, they often provide complementary information. For molecules with a center of symmetry, vibrations can be either IR or Raman active, but not both. For a molecule like this compound, which lacks a center of symmetry, many vibrations will be active in both techniques, but their relative intensities can differ significantly. For instance, the symmetric stretching of non-polar bonds often gives rise to strong Raman signals, while being weak in the IR spectrum. The aromatic ring stretching vibrations are typically strong in both IR and Raman spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It measures the absorption of ultraviolet and visible light. The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands (λmax) corresponding to the π → π* transitions of the indole chromophore. The position and intensity of these bands are sensitive to the substitution pattern on the indole ring. The presence of the chloro and hydroxyl substituents would be expected to cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the parent indole molecule. While UV-Vis spectroscopy is less definitive for structure elucidation than NMR or IR, it is a valuable tool for confirming the presence of the indole chromophore and for quantitative analysis. Studies on haloindoles have shown characteristic absorption spectra that can be correlated with theoretical calculations. uni-muenchen.de

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are cornerstone techniques for the structural elucidation of synthetic compounds like this compound. These methods provide vital information on the molecular weight and elemental composition of a molecule, and offer insights into its structure through the analysis of fragmentation patterns.

Molecular Ion and Isotopic Patterns For this compound, the molecular formula is C₈H₆ClNO. Mass spectrometry reveals the mass-to-charge ratio (m/z) of the ionized molecule (molecular ion, M⁺˙). A key diagnostic feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern. Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two prominent peaks in the mass spectrum: the molecular ion peak (M) corresponding to the molecule containing ³⁵Cl, and an "M+2" peak corresponding to the molecule with ³⁷Cl. The intensity of the M+2 peak is approximately one-third that of the M peak, providing a clear signature for the presence of a single chlorine atom. libretexts.orgmiamioh.edu

High-Resolution Mass Spectrometry (HRMS) HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition. acs.orgrsc.org For instance, HRMS can readily distinguish this compound from other potential isomers or compounds with the same nominal mass but different elemental formulas. This level of precision is critical for confirming the identity of newly synthesized indole derivatives. nih.gov

Fragmentation Analysis Under electron ionization (EI), the molecular ion of an indole derivative can undergo fragmentation, breaking into smaller, characteristic ions. The stable aromatic indole core often results in a prominent molecular ion peak. aip.org The fragmentation pathways are influenced by the substituents on the indole ring. For this compound, fragmentation may involve the loss of small neutral molecules such as carbon monoxide (CO) from the hydroxyl-bearing ring or the loss of the chlorine atom. The fragmentation of related silylated indole derivatives has been studied in detail, showing cleavage at the substituent bonds and rearrangements within the indole moiety. nih.gov

Below is a table summarizing the expected key ions in the mass spectrum of this compound.

Ion DescriptionFormula of IonExpected m/z (for ³⁵Cl)Significance
Molecular Ion (M⁺˙)[C₈H₆ClNO]⁺˙167Confirms the molecular weight of the compound.
M+2 Isotope Peak[C₈H₆³⁷ClNO]⁺˙169Confirms the presence of one chlorine atom.
Loss of Chlorine[C₈H₆NO]⁺˙132Indicates cleavage of the C-Cl bond.
Loss of CO[C₇H₆ClN]⁺˙139A common fragmentation for phenolic compounds.
Loss of HCN[C₇H₅ClO]⁺˙140Characteristic fragmentation of the indole ring.

This interactive table provides expected mass spectrometry data for this compound.

Hyphenated Chromatographic Techniques for Purity and Identity Confirmation

To ensure the purity and confirm the identity of this compound, chromatographic separation techniques are coupled with spectroscopic detectors in what are known as hyphenated techniques. nih.gov These methods are powerful tools for analyzing complex mixtures and purifying target compounds. journalsarjnp.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a robust method for the analysis of volatile or semi-volatile compounds that are thermally stable. In this technique, the sample is vaporized and separated based on its boiling point and interaction with a capillary column. The separated components then enter a mass spectrometer, which serves as a detector, providing a mass spectrum for each component. core.ac.uk The resulting mass spectrum can be compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) database, for positive identification. derpharmachemica.com GC-MS has been widely used to identify various indole derivatives in complex mixtures like plant extracts. jbcpm.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) and LC-MS For compounds that are non-volatile or thermally labile, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. A specific reverse-phase (RP) HPLC method for the related compound 5-Chloro-1H-indole-3-ethylamine has been developed using a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com Such methods can be made compatible with mass spectrometry by using a volatile acid like formic acid in the mobile phase. sielc.com This LC-MS combination allows for the separation of compounds in the liquid phase followed by their detection and identification by MS. Furthermore, HPLC methods can be scaled up for preparative separation to isolate and purify larger quantities of the target compound. sielc.com The use of mass-directed preparative HPLC has been reported for the purification of derivatives of 6-chloro-1H-indole. nih.gov

Thin-Layer Chromatography-Mass Spectrometry (TLC-MS) Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive planar chromatography technique used for screening. uni-giessen.de When hyphenated with mass spectrometry, TLC-MS allows for the direct identification of compounds from the TLC plate. This approach has been used to identify neuraminidase inhibitors, where the active compound, 5-bromo-4-chloro-1H-indol-3-ol, was identified directly from the plate after separation. researchgate.net

The following table summarizes the application of various hyphenated techniques in the analysis of this compound and its analogs.

TechniquePrincipleApplicationRelevance to this compound
GC-MS Separates volatile compounds in a gas stream, followed by MS detection.Identification of volatile and semi-volatile components in a mixture. Purity assessment.Suitable for analyzing thermally stable derivatives and potential volatile impurities. core.ac.ukjbcpm.com
LC-MS Separates compounds in a liquid stream, followed by MS detection.Purity determination and identity confirmation of non-volatile or thermally unstable compounds. acs.orgIdeal for the direct analysis of this compound and its derivatives. sielc.com
Prep-HPLC Scaled-up HPLC for purification.Isolation of pure compounds from reaction mixtures.Used for purifying multi-gram quantities of indole derivatives for further study. nih.gov
TLC-MS Separation on a plate followed by MS analysis of spots.Rapid screening and identification of compounds in mixtures.Applicable for rapid screening of reaction progress or crude extracts for target compounds. researchgate.net

This interactive table outlines the use of hyphenated chromatographic techniques for the analysis of indole compounds.

Structure Activity Relationship Sar Investigations for 6 Chloro 1h Indol 7 Ol Derivatives

Positional Effects of Halogen Substitution on Activity

The position of halogen substituents on the indole (B1671886) ring of 6-chloro-1H-indol-7-ol derivatives is a critical determinant of their biological activity. nih.gov The electron-withdrawing nature and steric bulk of halogens like chlorine, bromine, and fluorine can significantly alter the molecule's electronic distribution, lipophilicity, and binding interactions with target proteins.

Research has consistently shown that the specific location of the halogen atom dictates the compound's potency. For instance, in a series of 3-substituted-1H-imidazol-5-yl-1H-indoles, analogues with halogen substitution at the C-5 position were generally found to be more active against methicillin-resistant Staphylococcus aureus (MRSA) than their C-6 substituted counterparts. nih.gov Similarly, studies on Nurr1 agonists based on a 5-chloroindole-6-carboxamide scaffold revealed that moving the chloro substituent could markedly improve or decrease potency. nih.gov For example, a para-chloro substitution on an aniline (B41778) fragment of the molecule led to a notable improvement in potency, whereas an ortho-chloro analogue was slightly less active. nih.gov

The type of halogen also plays a role. In the development of inhibitors for human cathepsin L, substituting a hydrogen with a chlorine atom on an aryl ring led to a six-fold increase in binding affinity, an effect attributed to the formation of a halogen bond with the protein backbone. acs.org Conversely, substitution with fluorine, which is less prone to forming halogen bonds, did not yield the same benefit. acs.org This highlights that the enhanced activity is not merely due to steric effects but can involve specific, favorable interactions like halogen bonding. acs.org In some cases, multi-halogenated derivatives show enhanced effects; for example, a 6-chloro-2-(5-chloro-1H-indol-3-yl) thiochroman-4-one (B147511) derivative demonstrated potent antifungal activity. ijpsr.com

Compound SeriesHalogen PositionObserved Effect on ActivityReference
Imidazolyl-indolesC-5 substitution > C-6 substitutionIncreased anti-MRSA activity nih.gov
Nurr1 Agonists (Aniline fragment)para-Chloro > ortho-ChloroImproved potency nih.gov
Cathepsin L InhibitorsChloro substitution6-fold increase in binding affinity acs.org
Thiochroman-4-ones6-Chloro and 5-ChloroPotent antifungal activity ijpsr.com

Influence of the Hydroxyl Group on Molecular Interactions

The hydroxyl group at the C-7 position of the this compound core is a pivotal functional group that profoundly influences the molecule's biological profile through its ability to participate in hydrogen bonding. scielo.org.mx As a hydrogen bond donor, the -OH group can form crucial interactions with amino acid residues such as aspartate, glutamate, or serine in the active site of target enzymes or receptors, thereby anchoring the ligand and enhancing binding affinity. nih.gov

The reactivity of the hydroxyl group also allows for strategic modifications to fine-tune the compound's physicochemical properties. For example, acetylation of the hydroxyl group to form an acetate (B1210297) ester can increase lipid solubility, which is often advantageous for cell-based assays and improving membrane permeability. Conversely, converting the hydroxyl group into a phosphate (B84403) ester increases aqueous solubility, a desirable trait for enzymatic assays.

In the context of biological activity, the hydroxyl group's role is well-documented. For instance, in certain indole derivatives, the hydroxyl group is thought to facilitate the disruption of bacterial cell membranes by forming hydrogen bonds with the phospholipid head groups. vulcanchem.com The strategic placement of the hydroxyl group, particularly in an ortho position relative to other substituents on a phenolic ring, can lead to the formation of significant intramolecular hydrogen bonds, which can stabilize the molecule's conformation and influence its interaction with biological targets. scielo.org.mx

Modification of Hydroxyl GroupResulting Property ChangeApplicationReference
AcetylationIncreased lipid solubilityCell-based assays
PhosphorylationIncreased aqueous solubilityEnzymatic assays
UnmodifiedHydrogen bonding with targetEnhanced binding affinity nih.gov
UnmodifiedHydrogen bonding with phospholipidsMembrane disruption vulcanchem.com

Impact of N-Substitution Patterns on Biological Responses

Modification of the indole nitrogen (N-1 position) provides another avenue to modulate the biological activity of this compound derivatives. The substituent at this position can influence the compound's steric profile, electronic properties, and potential for additional interactions with the biological target.

SAR studies have demonstrated that the nature of the N-1 substituent is critical. For instance, in a series of N-tosyl-indole based thiosemicarbazones, substitution on the indole nitrogen was shown to significantly enhance tyrosinase inhibitory activity compared to the unsubstituted parent compound. researchgate.net This suggests that the bulky, electron-withdrawing tosyl group contributes favorably to the interaction with the enzyme.

Compound SeriesN-SubstitutionObserved Biological EffectReference
Indole-based thiosemicarbazonesN-tosyl group on indoleEnhanced tyrosinase inhibition researchgate.net
Imidazolyl-indolesN-phenethyl group on imidazole (B134444)Potent anti-MRSA activity nih.gov
Indole derivativesN-benzenesulfonyl group on indole5-HT6 receptor agonism nih.gov

Role of C-2 and C-3 Substituents on Biological Potency

The C-3 position is particularly prone to electrophilic substitution, making it a common site for introducing diverse functional groups. rsc.org For example, a 6-chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one derivative showed good antifungal activity against Candida albicans, indicating that a large, complex substituent at C-3 can be beneficial. nih.gov In another study, linking an imidazole moiety to the C-3 position of the indole core produced compounds with potent anti-MRSA activity. nih.gov

Substituents at the C-2 position also have a significant impact. In a series of pyrrole (B145914) indolin-2-one derivatives, which can be considered related structures, modifications at the C-2 and C-3 positions of the pyrrole ring (analogous to the indole ring) were critical for activity and selectivity as kinase inhibitors. cancertreatmentjournal.com Furthermore, structure-activity relationship studies on indole derivatives have revealed that the introduction of specific groups at C-2, such as in 2,5-disubstituted indole derivatives, is a viable strategy for developing anticancer agents. researchgate.net The interplay between substituents at both C-2 and C-3 can lead to compounds with highly optimized biological potency.

PositionSubstituent TypeResulting ActivityReference
C-3Carbonyl-linked chromenoneAntifungal nih.gov
C-3Imidazole moietyAnti-MRSA nih.gov
C-2 / C-3Various (in pyrrole indolin-2-ones)Kinase inhibition cancertreatmentjournal.com
C-2Various (in 2,5-disubstituted indoles)Anticancer researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For derivatives of this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. These approaches provide detailed 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties should be modified to enhance activity, thereby guiding rational drug design. researchgate.netnih.gov

CoMFA calculates the steric and electrostatic fields of a series of aligned molecules and uses partial least squares (PLS) analysis to build a predictive model. researchgate.net The resulting 3D contour maps highlight specific regions around the molecule where modifications are likely to impact biological activity.

Steric Fields: Green contours indicate regions where bulky substituents are favored, while yellow contours show areas where steric bulk is detrimental to activity.

Electrostatic Fields: Blue contours mark regions where electropositive groups enhance activity, whereas red contours indicate that electronegative groups are preferred.

In studies of related heterocyclic inhibitors, CoMFA models have successfully guided the design of more potent compounds. For example, a CoMFA analysis of D3R agonists suggested that bulky groups near the 2- and 3-positions of a pyridine (B92270) ring would enhance binding affinity. uc.pt The models can achieve high predictive accuracy, proving to be a useful tool for predicting the activity of newly designed inhibitors. nih.gov

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net This provides a more comprehensive picture of the molecular features required for optimal interaction with a biological target.

Hydrophobic Fields: Yellow contours indicate regions where hydrophobic groups increase activity, while white contours suggest that hydrophilic groups are favorable.

Hydrogen Bond Donor Fields: Cyan contours show where hydrogen bond donors are beneficial, and purple contours indicate where they are unfavorable.

Hydrogen Bond Acceptor Fields: Magenta contours highlight favorable regions for hydrogen bond acceptors, while red contours show unfavorable regions.

CoMSIA models often complement CoMFA findings and can provide superior statistical results. researchgate.net For instance, a 3D-QSAR study on antifungal benzoxaborole derivatives containing an indole moiety indicated that introducing appropriate electronegative groups at the 5-position of the benzoxaborole and the 4,5-positions of the indole ring would be beneficial for activity. acs.org The detailed contour maps generated by CoMSIA serve as a powerful guide for the rational design of new, more potent derivatives. nih.gov

Mechanistic Elucidation of Biological Activities of 6 Chloro 1h Indol 7 Ol Derivatives

The biological activities of 6-chloro-1H-indol-7-ol and its derivatives are multifaceted, stemming from their interactions with various cellular components. Research into the mechanisms of action has revealed their ability to inhibit enzymes, bind to specific receptors, and modulate key molecular pathways, thereby influencing a range of physiological and pathological processes.

Theoretical Chemistry and Advanced Computational Modeling of 6 Chloro 1h Indol 7 Ol

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These computational methods are used to predict molecular geometry, vibrational frequencies, and electronic characteristics with high accuracy. For molecules like 6-chloro-1H-indol-7-ol, these calculations provide a foundational understanding of its structure and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for quantum chemical investigations of organic molecules due to its favorable balance of computational cost and accuracy. nih.govimperial.ac.uk DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it efficient for systems containing numerous atoms. imperial.ac.uk In the study of indole (B1671886) derivatives, DFT is routinely used to optimize the molecular geometry, predict spectroscopic signatures, and analyze electronic properties. tandfonline.comorientjchem.org

Commonly employed methods involve hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or PBE0, combined with Pople-style basis sets like 6-31G* or 6-311+G(d,p). nih.govtandfonline.combeilstein-journals.orgacs.org The choice of functional and basis set is critical and is often validated by comparing calculated results with experimental data where available. orientjchem.org For instance, calculations on related chloro-indole structures have successfully predicted geometric parameters and vibrational frequencies. orientjchem.orgmdpi.com The inclusion of a polarizable continuum model (PCM) can also simulate the effects of a solvent environment on the molecule's properties. beilstein-journals.org

Table 1: Representative DFT Functionals and Basis Sets in Indole Research

Functional Basis Set Application Reference
B3LYP 6-31G(d,p) Geometry Optimization, Vibrational Frequencies, NBO Analysis tandfonline.com
B3LYP 6-311G(d,p) NBO and NLO Properties acs.org
PBE0 6-311+G(d,p) Tautomeric Form Energy Analysis beilstein-journals.org
B3LYP 6-31+G(d,p) Geometry Optimization, IR and NMR Spectra Calculation mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and its stability when interacting with a biological target, such as a protein.

The simulation process involves calculating the forces between atoms using a force field and integrating Newton's laws of motion to model the system's dynamics. This allows for the exploration of the molecule's conformational landscape, identifying low-energy shapes and the transitions between them. When the molecule is simulated within the binding site of a protein, MD can assess the stability of the binding pose predicted by molecular docking. It helps in understanding how water molecules, ions, and the inherent flexibility of the protein affect the ligand's binding, providing a more dynamic and realistic view of the interaction.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This technique is instrumental in drug discovery for screening virtual libraries of compounds and proposing binding hypotheses. For this compound, docking studies can identify potential protein targets and elucidate the specific molecular interactions that stabilize the ligand-protein complex.

In a typical docking study, the 3D structure of the target protein is obtained, and a binding site is defined. The ligand is then placed in the binding site in various conformations and orientations, and a scoring function is used to estimate the binding affinity, often reported in kcal/mol. jbcpm.com Key interactions stabilizing the complex are then analyzed, such as:

Hydrogen Bonds: Formed between the indole N-H or the 7-hydroxyl group and polar residues in the protein.

Hydrophobic Interactions: Involving the chlorinated benzene (B151609) ring portion of the indole.

π-π Stacking: Occurring between the aromatic indole ring and aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

Halogen Bonds: The chlorine atom at the 6-position can act as a halogen bond donor, interacting with an electron-rich atom in the binding pocket.

A study on the closely related compound 6-chloro-5-phenyl-1H-indole-3-carboxylic acid revealed that the 6-chloro substituent binds in a buried lipophilic pocket of the enzyme AMPK, enhancing potency. acs.org This highlights the importance of the chlorine atom in mediating specific and favorable interactions within a protein's active site. acs.org

Table 2: Representative Molecular Docking Findings for Indole-Based Compounds

Ligand Class Target Protein Key Interactions Noted Reference
Indazole/Indole Carboxylic Acids AMPK (α1β1γ1) Lipophilic interaction with chlorine, Cation-π with phenyl group acs.org
Tetrahydro-1H-indazole derivatives DNA Gyrase (1KZN) Hydrogen bonding, Hydrophobic interactions jmchemsci.com
Hydrazinecarbodithioate derivative Target Protein (unspecified) Binding energy of -6.0 kcal/mol nih.gov

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its chemical reactivity, stability, and optical properties. For this compound, this involves understanding the distribution of electrons and the nature of its molecular orbitals.

Future Perspectives in 6 Chloro 1h Indol 7 Ol Research

Development of Novel Synthetic Pathways for Targeted Derivatization

The future of 6-chloro-1H-indol-7-ol research is intrinsically linked to the innovation of synthetic methodologies that allow for precise and efficient derivatization. While classical methods like the Fischer indole (B1671886) synthesis provide a basis for creating the core indole structure, future efforts will likely focus on developing more sophisticated and versatile pathways. rsc.orgmdpi.com

Key areas of development include:

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, will be instrumental in introducing a diverse range of aryl and alkynyl groups at specific positions on the indole ring. acs.orgorganic-chemistry.org For instance, Suzuki coupling has been effectively used to append aryl groups to the 5-position of a 6-chloro-indole core to create potent enzyme activators. acs.org Adapting these methods for the this compound scaffold could generate extensive libraries of novel compounds.

C-H Activation: Direct C-H activation and functionalization represent a highly atom-economical approach to modify the indole nucleus, bypassing the need for pre-functionalized starting materials. Future research could explore the selective activation of C-H bonds on the this compound scaffold to introduce new substituents.

Multicomponent Reactions: Three-component reactions, such as the Van Leusen reaction, have been utilized to construct complex imidazole-indole hybrids from indole-3-carbaldehydes. nih.gov Applying similar strategies to derivatives of this compound could rapidly generate structurally diverse molecules for biological screening.

Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms can accelerate the synthesis and purification of derivative libraries. This high-throughput approach will enable a more rapid exploration of the structure-activity relationships (SAR) for this class of compounds.

These advanced synthetic strategies will be crucial for targeted derivatization, allowing researchers to systematically modify the scaffold to optimize interactions with biological targets or to fine-tune its properties for materials science applications. derpharmachemica.comjst.go.jp

Integration of Advanced Computational Methodologies for Rational Design

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery and materials science, and their application to the this compound scaffold is a promising future direction. nih.gov By integrating these in silico techniques, researchers can rationalize experimental findings and guide the design of new derivatives with enhanced potency and selectivity.

Future applications will likely involve:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, molecular docking and dynamic simulations can predict how derivatives of this compound will bind. nih.govacs.org This approach was successfully used to understand how the 6-chloro atom of an indole activator binds within a lipophilic pocket of its target enzyme, AMPK, providing a rationale for its increased potency. acs.org Similar SBDD studies can guide the rational design of new ligands based on the this compound core.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be employed. nih.gov These models are built using a set of known active and inactive compounds to identify the key structural features required for a specific biological activity.

Machine Learning and AI: The increasing power of machine learning and artificial intelligence can be harnessed to predict the biological activities and physicochemical properties of virtual libraries of this compound derivatives. nih.gov These predictive models can prioritize which compounds to synthesize, saving time and resources.

Quantum Mechanics (QM) Calculations: QM methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the this compound scaffold and its derivatives, aiding in the design of novel materials with specific optical or electronic properties. ictmumbai.edu.in

The synergy between computational design and synthetic chemistry will accelerate the discovery of new lead compounds for therapeutic applications and novel materials. jst.go.jpelifesciences.org

Exploration of Undiscovered Biological Target Classes

The indole nucleus is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgresearchgate.net The this compound scaffold, with its specific substitution pattern, offers a unique chemical space for exploring new biological targets.

Future research should focus on:

Screening against Diverse Target Families: High-throughput screening of this compound derivatives against large panels of enzymes (e.g., kinases, phosphatases), receptors (e.g., GPCRs), and ion channels could uncover novel biological activities. The presence of the chloro group can influence binding affinity and selectivity, potentially leading to the discovery of inhibitors for new target classes. cymitquimica.com

Antimicrobial Drug Discovery: Given the rise of antibiotic-resistant bacteria, there is an urgent need for new antimicrobial agents. Halogenated indoles have shown promise as antimicrobial and antifungal agents. derpharmachemica.com Systematic derivatization and screening of the this compound scaffold against a broad range of pathogenic bacteria and fungi, including resistant strains like MRSA, could lead to the identification of new anti-infective leads. nih.gov

Targeting Protein-Protein Interactions: The indole scaffold can mimic peptide structures and has the potential to modulate protein-protein interactions (PPIs), which are implicated in many diseases but are notoriously difficult to target with small molecules. researchgate.net Derivatives of this compound could be designed to disrupt specific PPIs involved in cancer or other diseases.

Epigenetic Modulators: Chemical probes are essential for exploring new biological targets. researchgate.net The this compound core could serve as a fragment for building chemical probes to investigate novel epigenetic targets, which play a crucial role in gene regulation and disease.

The structural features of this compound, particularly the halogen and hydroxyl groups, provide handles for creating focused libraries aimed at previously unexplored or "undruggable" targets. acs.org

Innovative Applications of the this compound Scaffold in Materials Science or Chemical Biology

Beyond medicinal chemistry, the unique physicochemical properties of the this compound scaffold make it an attractive candidate for applications in materials science and as a tool for chemical biology.

Potential innovative applications include:

Organic Electronics: Indole derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and as organic semiconductors. rsc.orgchemimpex.comambeed.com The this compound scaffold could be incorporated into larger conjugated systems to create novel materials with tailored photophysical and electronic properties for use in electronic devices.

Chemical Probes and Sensors: The indole ring is inherently fluorescent, and its properties can be modulated by substituents. This makes it a suitable core for developing fluorescent probes to detect specific analytes or to monitor biological processes. The this compound scaffold could be functionalized to create chemosensors for metal ions or biologically relevant molecules.

Chromogenic Substrates: Indoxyl derivatives, which are structurally related to indol-7-ols, are widely used as chromogenic substrates for detecting enzyme activity. chemblink.com For example, 5-bromo-6-chloro-1H-indol-3-yl acetate (B1210297) and related phosphate (B84403) esters are cleaved by enzymes to produce a colored precipitate, enabling visualization of enzyme activity in assays like ELISA and Western blotting. chemblink.commedchemexpress.com The this compound core could be similarly developed into novel substrates for a variety of hydrolases, providing new tools for diagnostics and biochemical research.

Functional Materials: The ability of the indole N-H and 7-OH groups to participate in hydrogen bonding suggests that derivatives could be designed to self-assemble into supramolecular structures. This could lead to the development of new gels, liquid crystals, or other functional materials with interesting macroscopic properties.

The versatility of the this compound scaffold provides a rich platform for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.

Q & A

Q. What are the common synthetic routes for preparing 6-chloro-1H-indol-7-ol and its derivatives?

  • Methodological Answer : this compound is typically synthesized via halogenation of indole precursors or functionalization of existing indole scaffolds. Azo coupling reactions are frequently employed to generate derivatives. For example, reacting this compound with diazonium salts under acidic conditions yields arylazo derivatives (e.g., (E)-4-((6-chloro-7-hydroxy-1H-indol-4-yl)diazenyl)-N-hydroxybenzamide) . Key steps include:
  • Halogenation : Introducing chlorine at position 6 via electrophilic substitution.
  • Azo Coupling : Using diazonium salts at pH 4–6 to form stable azo bonds.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
    Example Reaction Table :
SubstrateReagent/ConditionsProduct YieldReference
This compoundDiazonium salt (pH 5)33%

Q. How is this compound characterized to confirm its structure and purity?

  • Methodological Answer : Structural confirmation relies on spectroscopic and chromatographic techniques:
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular ions (e.g., observed [M+H]⁺ = 415.05 vs. calculated 415.11) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to assign protons and carbons (e.g., aromatic protons at δ 6.8–7.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., HRMS error < 0.0002 Da) .
  • HPLC : Purity assessment using C18 columns (e.g., >95% purity).

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in azo coupling reactions?

  • Methodological Answer : Low yields (e.g., 25–33% in azo couplings) often stem from steric hindrance or competing side reactions. Optimization strategies include:
  • pH Control : Maintain pH 4–6 to stabilize the diazonium ion while avoiding decomposition.
  • Temperature : Perform reactions at 0–5°C to minimize side reactions.
  • Stoichiometry : Use excess this compound (1.2 eq.) to drive the reaction .
  • Catalysis : Explore metal-free catalysts (e.g., TEMPO) to enhance coupling efficiency.

Q. What approaches resolve contradictions in spectral data during structural elucidation of this compound derivatives?

  • Methodological Answer : Discrepancies between calculated and observed spectral data (e.g., MS m/z mismatches) require:
  • Isotopic Pattern Analysis : Confirm chlorine’s isotopic signature (³⁵Cl/³⁷Cl ratio).
  • Tandem MS (MS/MS) : Fragment ions help distinguish positional isomers (e.g., chlorine at C6 vs. C5).
  • X-ray Crystallography : Resolve ambiguities via single-crystal structure determination (e.g., using SHELXL for refinement) .
  • DFT Calculations : Predict NMR/IR spectra computationally to compare with experimental data.

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Chlorinated indoles require stringent safety measures:
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste Disposal : Segregate halogenated waste for incineration or specialized treatment.
  • Emergency Procedures : Immediate rinsing for spills (15 minutes for eyes/skin) and medical consultation for exposure .

Data-Driven Research Scenarios

Q. How can this compound be utilized in targeted epigenetic research?

  • Methodological Answer : Its derivatives (e.g., arylazo compounds) are explored as inhibitors of epigenetic reader domains. Key steps include:
  • Functionalization : Introduce hydroxamate or benzamide groups for histone deacetylase (HDAC) binding.
  • Biological Assays : Use fluorescence polarization or SPR to measure binding affinity (Kd).
  • Cellular Testing : Evaluate cytotoxicity and epigenetic modulation in cancer cell lines .

Q. What computational tools aid in predicting the reactivity of this compound in synthetic pathways?

  • Methodological Answer :
  • Retrosynthetic Software : Tools like Synthia™ suggest viable routes (e.g., prioritizing electrophilic substitution).
  • Density Functional Theory (DFT) : Calculate activation energies for halogenation or coupling steps.
  • Molecular Docking : Predict interactions between derivatives and biological targets (e.g., HDACs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.